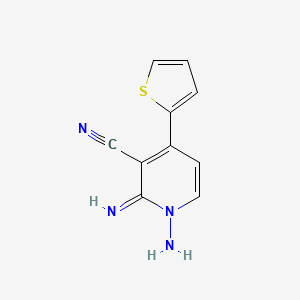

1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

1-amino-2-imino-4-thiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGNWCHRTXRDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=N)N(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of Substituents: The amino, imino, thienyl, and nitrile groups can be introduced through various substitution reactions, often requiring specific reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the imino group to an amine.

Substitution: Replacement of the thienyl group with other aromatic or aliphatic groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro-substituted pyridine, while reduction could produce a fully saturated amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that pyridine derivatives, including 1-amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that modifications to the pyridine structure can enhance its activity against cancer cells by inhibiting key enzymes involved in tumor progression. The compound's ability to act as an inhibitor of topoisomerases has been particularly noted, which is crucial for DNA replication and transcription in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain thienyl-substituted pyridine derivatives possess significant antibacterial and antifungal activities. These properties are attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may offer neuroprotective benefits. Studies have explored their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing oxidative stress .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Research has focused on its efficacy against specific pests and pathogens affecting crops. The compound's ability to inhibit key biological processes in pests suggests it could serve as a basis for new agrochemical formulations .

Herbicide Activity

Studies have also investigated the herbicidal potential of pyridine derivatives. The compound's mechanism of action may involve disrupting photosynthesis or inhibiting plant growth regulators in target weeds, making it a valuable addition to herbicide libraries .

Synthesis and Structural Modifications

The synthesis of this compound has been achieved through various methods involving cyclization reactions with thienyl-substituted precursors. The optimization of synthetic routes has been critical in enhancing yield and purity, which are essential for subsequent biological evaluations .

Table 1: Synthesis Methods Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Cyclization with Thienyl Precursors | Involves reaction with active methylene compounds under acidic conditions | 85 |

| Multi-step Synthesis | Sequential reactions leading to final product with high specificity | 75 |

| Microwave-assisted Synthesis | Utilizes microwave energy to enhance reaction rates and yields | 90 |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thienyl-substituted pyridines on human breast cancer cell lines. The results showed that the compound significantly inhibited cell proliferation compared to control groups, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another research effort focused on assessing the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The study found that specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating promising therapeutic applications .

Mechanism of Action

The mechanism of action of 1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Carbonitrile Derivatives

Key Observations :

- For instance, oxo derivatives (e.g., ) exhibit higher polarity but lower nucleophilicity compared to the amino/imino-substituted compound.

- Thienyl Position: The 2-thienyl group at position 4 in the target compound versus position 6 in alters π-π stacking and electronic interactions. Thienyl groups are known to enhance charge-transfer properties in heterocycles .

- This contrasts with methoxyphenyl groups in , which donate electrons via the methoxy substituent .

Key Observations :

- Anticancer Potential: While the target compound’s activity remains unstudied, structurally related triazinones with thienyl-vinyl substituents (e.g., ) show potent anticancer effects, suggesting that the thienyl group may play a role in receptor binding or metabolic stability.

- Synthetic Utility : The 2-thienyl group in the target compound may influence regioselectivity in catalytic asymmetric hydroboration (CAHB), as seen in , where 2-thienyl derivatives exhibit superior enantioselectivity (97:3 er) compared to 3-thienyl analogues (88:12 er).

Physicochemical Properties

The amino/imino substitution in the target compound likely increases its aqueous solubility relative to oxo or benzyl-substituted analogues. However, the thienyl group may reduce solubility compared to methoxyphenyl derivatives due to sulfur’s lower polarity. Computational modeling (e.g., LogP predictions) would be required to quantify these differences.

Biological Activity

1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of thienyl-substituted compounds with appropriate nitriles and amines. The general synthetic pathway can be outlined as follows:

- Starting Materials : Thienyl derivatives, carbonitriles, and amines.

- Reaction Conditions : Reactions are often conducted in polar solvents under reflux conditions.

- Yield and Purification : The product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, molecular docking studies have shown that these compounds can bind effectively to bacterial proteins, suggesting potential as antibacterial agents against pathogens like Pseudomonas aeruginosa with binding energies ranging from -5.8 to -8.2 kcal/mol .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyridine derivatives. For example, derivatives of 1-amino-2-imino-pyridine have been shown to inhibit cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For instance, certain pyridine derivatives have demonstrated inhibitory effects on enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thienyl-substituted pyridines, researchers synthesized several derivatives and tested their activity against a range of bacteria and fungi. The results indicated that specific modifications to the thienyl group enhanced antibacterial activity significantly compared to non-thienyl counterparts.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Control (No Thienyl) | E. coli | 8 |

Case Study 2: Anticancer Activity

A series of in vitro tests were conducted on cancer cell lines treated with various concentrations of 1-amino-2-imino-pyridine derivatives. The findings suggested that at higher concentrations, these compounds significantly reduced cell viability and induced apoptosis.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 50 |

| 100 | 25 |

Q & A

Q. What are the established synthetic routes for 1-amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile, and how are yields optimized?

The compound is synthesized via multi-component reactions (MCRs), such as one-pot condensations involving thiophene derivatives, aldehydes, and nitrile-containing precursors. For example, reflux conditions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a catalyst are commonly employed, as seen in analogous pyridinecarbonitrile syntheses . Yield optimization involves solvent selection (e.g., ethanol/water mixtures for high polarity), temperature control (60–80°C), and stoichiometric adjustments of reactants like malononitrile or cyanoacetate derivatives .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR : To confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : For structural elucidation, particularly to distinguish between imino (NH) and aromatic protons .

- HPLC/MS : To assess purity and molecular ion peaks (e.g., [M+H]⁺ in positive-ion mode) .

- X-ray crystallography : For absolute configuration determination, as demonstrated in related pyridinecarbonitrile derivatives .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

Initial screening typically involves:

- In vitro cytotoxicity assays : Using human cancer cell lines (e.g., HT-29 colon, MDA-MB-231 breast) with IC₅₀ calculations via MTT assays. For example, structurally similar compounds showed IC₅₀ values ranging from 0.70 μM to 4.6 μM .

- Enzyme inhibition assays : Testing against kinases (e.g., PIM1) or apoptosis regulators (e.g., survivin) via fluorescence polarization .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking clarify its mechanism of action?

- DFT studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, imidazopyridine derivatives showed HOMO densities localized on thiophene rings, influencing redox activity .

- Molecular docking : Used to identify binding interactions with targets like survivin. A study on analogous compounds revealed hydrogen bonding with Lys-122 and hydrophobic interactions with Phe-93, suggesting dual-target potential .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity and selectivity?

- Thiophene substitution : Replacing the 2-thienyl group with phenyl or halogens alters lipophilicity and target affinity. For instance, 4-(4-fluorophenyl) analogs showed enhanced cytotoxicity compared to unsubstituted derivatives .

- Amino/imino tautomerism : Protonation states influence solubility and binding kinetics. X-ray data on related compounds confirmed imino tautomers dominate in solid-state configurations .

Q. How should researchers resolve contradictions in biological data across studies?

Contradictions (e.g., variable IC₅₀ values) may arise from:

- Cell line heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. HT-29 (colon adenocarcinoma) have divergent receptor expression profiles .

- Assay conditions : Differences in serum concentration or incubation time (24 vs. 48 hours) impact metabolic activity. Meta-analysis of protocols is recommended .

Q. What strategies improve the compound’s bioavailability and metabolic stability?

- Prodrug design : Esterification of the carbonitrile group to enhance membrane permeability .

- Cocrystallization : With coformers like succinic acid to improve aqueous solubility, as seen in pyridinecarbonitrile derivatives .

- Metabolic profiling : Using liver microsomes to identify vulnerable sites (e.g., thiophene oxidation) for targeted fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.